molecular formula C20H20N2O3S B2609241 2-phenoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 476285-27-5

2-phenoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2609241
CAS No.: 476285-27-5
M. Wt: 368.45
InChI Key: ALYVSLFPIKXQCU-UHFFFAOYSA-N
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Description

2-phenoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound designed for research purposes, featuring a molecular architecture that incorporates a thiazole core. The thiazole scaffold is recognized in medicinal chemistry as a privileged structure for investigating interactions with central nervous system targets . This compound is intended for use in preclinical studies to explore potential therapeutic strategies for complex neurodegenerative conditions. Its structure is related to derivatives that have shown activity against key pathological targets, which may include cholinesterases and monoamine oxidases, enzymes implicated in the progression of neurological disorders . Research on similar molecular frameworks suggests potential as a multi-target agent, which could be valuable for probing disease mechanisms where dysregulation of multiple pathways occurs, such as in Alzheimer's disease . The presence of distinct aromatic and heteroaromatic systems in its structure makes it a candidate for investigating the inhibition of protein aggregates, such as amyloid-β, which are a hallmark of certain neurodegenerative pathologies . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

2-phenoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-2-12-24-17-10-8-15(9-11-17)18-14-26-20(21-18)22-19(23)13-25-16-6-4-3-5-7-16/h3-11,14H,2,12-13H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYVSLFPIKXQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2-phenoxyacetic acid with 4-(4-propoxyphenyl)-1,3-thiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenoxy radicals.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxy radicals, while reduction could lead to the formation of reduced thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The pharmacological profile of thiazole-acetamide derivatives is heavily influenced by substituents on the thiazole ring and acetamide side chain. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Thiazole-Acetamide Derivatives
Compound Name/ID Thiazole Substituent Acetamide Substituent Molecular Weight (g/mol) Key References
Target Compound 4-(4-Propoxyphenyl) 2-Phenoxy ~395.46* -
Pritelivir (PTV) 4-Methyl-5-sulfamoyl N-methyl, 4-pyridin-2-yl ~377.44 [7]
CPN-9 2-Pyridyl 2,4,6-Trimethylphenoxy ~383.45 [5]
Compound 6a (COX/LOX inhibitor) 4-(4-Hydroxy-3-methoxyphenyl) None (direct acetamide) ~292.31 [6]
Compound 14 (Antiplasmodial agent) 4-(4-Fluorophenyl) Piperazinyl-anilino ~483.54 [8]
Compound 15 (c-Abl kinase activator) 4-(4-Chloro-3-methylphenyl) None (direct acetamide) ~295.76 [2]

*Calculated based on formula C₂₀H₂₁N₂O₃S.

Key Observations :

  • Electron-Withdrawing Groups : Compounds with halogenated phenyl groups (e.g., 4-fluorophenyl in Compound 14) exhibit enhanced biological stability and target binding, as seen in antiplasmodial activity [8].
  • Hydrophobic Substituents : The 4-propoxyphenyl group in the target compound may improve membrane permeability compared to smaller substituents like methyl or methoxy [1].
  • Sulfamoyl/Pyridyl Groups : Pritelivir’s sulfamoyl and pyridyl moieties contribute to its antiviral efficacy by enhancing interactions with viral helicase-primase [7].

Key Findings :

  • Antiviral Potential: Unlike Pritelivir, the target compound lacks a sulfamoyl group, which is critical for viral enzyme binding. This may limit its antiviral utility unless modified [7].

Analytical Techniques :

  • Purity : HPLC (>95% for Compound 14 [8]).
  • Structural Confirmation : ¹H/¹³C NMR, LCMS, and elemental analysis (e.g., Compounds 9a–9e in [1]).

Biological Activity

2-phenoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.

Synthesis

The synthesis of 2-phenoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves a multi-step process:

  • Preparation of Intermediate Compounds :
    • 2-Phenoxyacetic Acid : Reacted with 4-(4-propoxyphenyl)-1,3-thiazol-2-amine.
    • Coupling Agent : N,N’-dicyclohexylcarbodiimide (DCC) is commonly used to facilitate the reaction.
    • Catalyst : 4-Dimethylaminopyridine (DMAP) aids in the reaction efficiency.
  • Reaction Conditions :
    • The reaction is generally conducted in dichloromethane at room temperature for several hours.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. It may exert its effects through:

  • Enzyme Inhibition : Potentially inhibiting enzymes involved in inflammatory processes.
  • Receptor Modulation : Binding to specific receptors that modulate cellular pathways related to inflammation and cancer.

Antimicrobial Properties

Research indicates that compounds similar to 2-phenoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains with minimum effective concentrations (EC50) indicating promising antibacterial properties .

CompoundEC50 (µM)Bacterial Strain
Compound A156.7Xanthomonas oryzae
Compound B194.9Xanthomonas axonopodis
Compound C281.2Xanthomonas oryzae pv. oryzicola

Anti-inflammatory Effects

In studies involving animal models of allergic rhinitis, compounds structurally similar to 2-phenoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide demonstrated a reduction in inflammatory markers such as interleukins and tumor necrosis factor-alpha (TNF-α). This suggests a potential therapeutic application in managing inflammatory conditions .

Study on Allergic Rhinitis

A notable study utilized a molecular docking simulation to identify potential therapeutic effects of related compounds on caspase-1 activation in allergic rhinitis models. Treatment resulted in significant reductions in serum levels of IgE and various inflammatory cytokines .

Antibacterial Evaluation

Another investigation focused on the antibacterial efficacy of thiazole derivatives against plant pathogens. The study found that specific derivatives exhibited superior antibacterial activity compared to traditional treatments like thiodiazole copper, highlighting their potential as new agrochemicals .

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